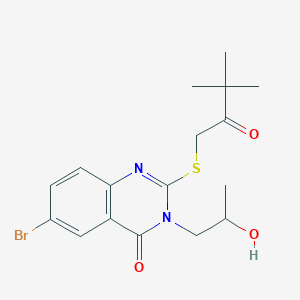
6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available precursors. A common synthetic route might include:
Formation of the Quinazolinone Core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate aldehydes or ketones.
Bromination: Introduction of the bromine atom at the 6-position can be done using brominating agents like N-bromosuccinimide (NBS).
Thioether Formation: The thioether linkage can be formed by reacting the quinazolinone with a suitable thiol compound under basic conditions.
Hydroxypropyl Substitution: The hydroxypropyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinazolinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Potential therapeutic applications based on its biological activities.
Industry: Could be used in the development of new materials or as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological activity being studied. Generally, quinazolinones can interact with various molecular targets, such as enzymes or receptors, modulating their activity. The presence of the bromine atom, thioether linkage, and hydroxypropyl group may influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromoquinazolin-4(3H)-one: Lacks the thioether and hydroxypropyl groups.
2-((3,3-Dimethyl-2-oxobutyl)thio)quinazolin-4(3H)-one: Lacks the bromine and hydroxypropyl groups.
3-(2-Hydroxypropyl)quinazolin-4(3H)-one: Lacks the bromine and thioether groups.
Uniqueness
6-Bromo-2-((3,3-dimethyl-2-oxobutyl)thio)-3-(2-hydroxypropyl)quinazolin-4(3H)-one is unique due to the combination of the bromine atom, thioether linkage, and hydroxypropyl group, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C17H21BrN2O3S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
6-bromo-2-(3,3-dimethyl-2-oxobutyl)sulfanyl-3-(2-hydroxypropyl)quinazolin-4-one |
InChI |
InChI=1S/C17H21BrN2O3S/c1-10(21)8-20-15(23)12-7-11(18)5-6-13(12)19-16(20)24-9-14(22)17(2,3)4/h5-7,10,21H,8-9H2,1-4H3 |
Clave InChI |
KGHLDDMCDIPNDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1C(=O)C2=C(C=CC(=C2)Br)N=C1SCC(=O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



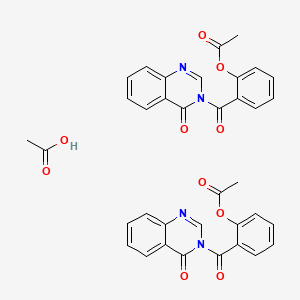
![2-Ethoxy-1-ethyl-1H-benzo[d]imidazole](/img/structure/B12819432.png)
![(R)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol](/img/structure/B12819436.png)

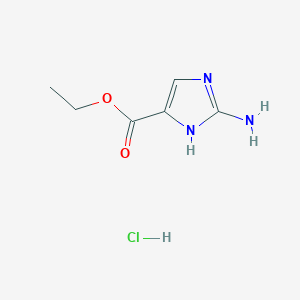
![2-(2-Propylidenehydrazinyl)-1H-benzo[d]imidazole](/img/structure/B12819453.png)
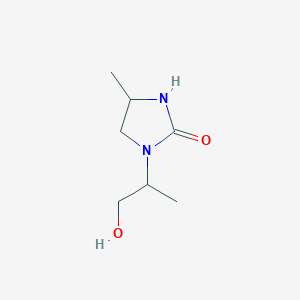

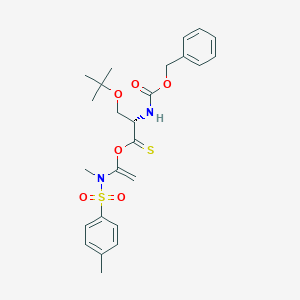
![2-[(2R,5R,8R,11R,14R,17S)-5,17-bis(4-aminobutyl)-8-[3-(diaminomethylideneamino)propyl]-14-(hydroxymethyl)-11-(2-methylpropyl)-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]acetic acid](/img/structure/B12819484.png)
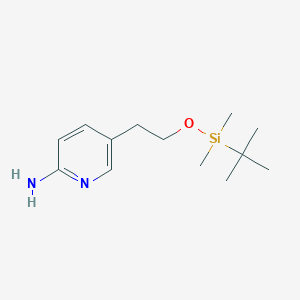
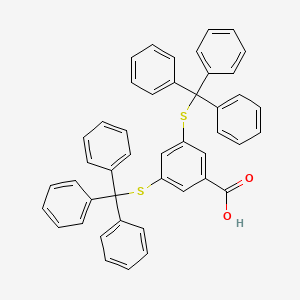
![(2-aMino-[1,2,4]triazolo[1,5-a]pyridin-8-yl)boronic acid](/img/structure/B12819507.png)
